

Molybdenum Trifluoride: Application Notes and Protocols for Oxygen-Sensitive Catalysis

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Compound of Interest

Compound Name: Molybdenum trifluoride

Cat. No.: B1218089

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Introduction

Molybdenum trifluoride (MoF_3) is a crystalline solid that serves as a valuable precursor in a variety of oxygen-sensitive applications, particularly in the realm of catalysis and materials science.[1][2] Its utility in synthetic organic chemistry, an area of significant interest to drug development professionals, is primarily centered on its role as a precursor to low-valent molybdenum catalytic species. These catalysts are effective in a range of transformations, including carbon-carbon bond formation, which is a cornerstone of modern pharmaceutical synthesis.[3]

Due to its reactivity with air and moisture, stringent anaerobic and anhydrous techniques are required for the successful handling and application of **molybdenum trifluoride**. [2] This document provides detailed application notes and protocols for the use of MoF_3 in a representative oxygen-sensitive catalytic reaction: the asymmetric allylic alkylation (AAA) of 3-alkyloxindoles. This reaction is of particular relevance to drug development due to the prevalence of the 3,3-disubstituted oxindole motif in alkaloid natural products and pharmaceutical candidates.[4]

Physicochemical Properties of Molybdenum Trifluoride

A summary of the key physical and chemical properties of **molybdenum trifluoride** is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	MoF ₃	[5]
Molecular Weight	152.94 g/mol	[1]
Appearance	Crystalline solid	[1][5]
Melting Point	>600 °C (>1112 °F)	[1]
Density	4640 kg/m ³	[1]
Solubility in H ₂ O	Insoluble	[1]
Oxidation State of Mo	+3	[5]
Key Characteristics	Air and moisture sensitive, Lewis acid character	[2][6]

Application: Molybdenum-Catalyzed Asymmetric Allylic Alkylation (AAA)

Molybdenum-catalyzed AAA reactions provide a powerful method for the enantioselective formation of carbon-carbon bonds.[4][7] In this application, **molybdenum trifluoride** can serve as a precursor to the active low-valent molybdenum catalyst. The in-situ reduction of MoF₃ in the presence of a suitable reducing agent and chiral ligand generates the catalytically active species.

The representative reaction shown below is the allylic alkylation of a 3-alkyloxindole, a transformation that is complementary to palladium-catalyzed methods.[4]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative data for the molybdenum-catalyzed asymmetric allylic alkylation of 3-alkyloxindoles, demonstrating the high yields and enantioselectivities that

can be achieved.

Entry	Oxindole (R)	Allylic Substrate (R')	Yield (%)	ee (%)	Reference(s)
1	Me	Allyl tert-butyl carbonate	95	92	[4]
2	Bn	Allyl tert-butyl carbonate	98	90	[4]
3	Allyl	Allyl tert-butyl carbonate	93	91	[4]
4	Me	Cinnamyl acetate	85	88	[4][7]

Experimental Protocols

General Considerations for Handling Molybdenum Trifluoride

Molybdenum trifluoride is air and moisture sensitive and must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[2] All glassware should be oven-dried and cooled under vacuum or an inert gas stream prior to use. Solvents must be anhydrous and deoxygenated.

Protocol for Molybdenum-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative procedure for the AAA of a 3-alkyloxindole using an in-situ generated molybdenum catalyst from a Mo(III) precursor like MoF₃.

Materials:

- **Molybdenum trifluoride** (MoF₃)

- Chiral ligand (e.g., a C₁-symmetric diaminocyclohexane (DACH) pyridyl ligand)[7]
- Reducing agent (e.g., Phenylmagnesium bromide)
- 3-Alkyloxindole
- Allylic substrate (e.g., Allyl tert-butyl carbonate)
- Anhydrous, deoxygenated solvent (e.g., THF)
- Base (e.g., LiOtBu)
- Standard oven-dried glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

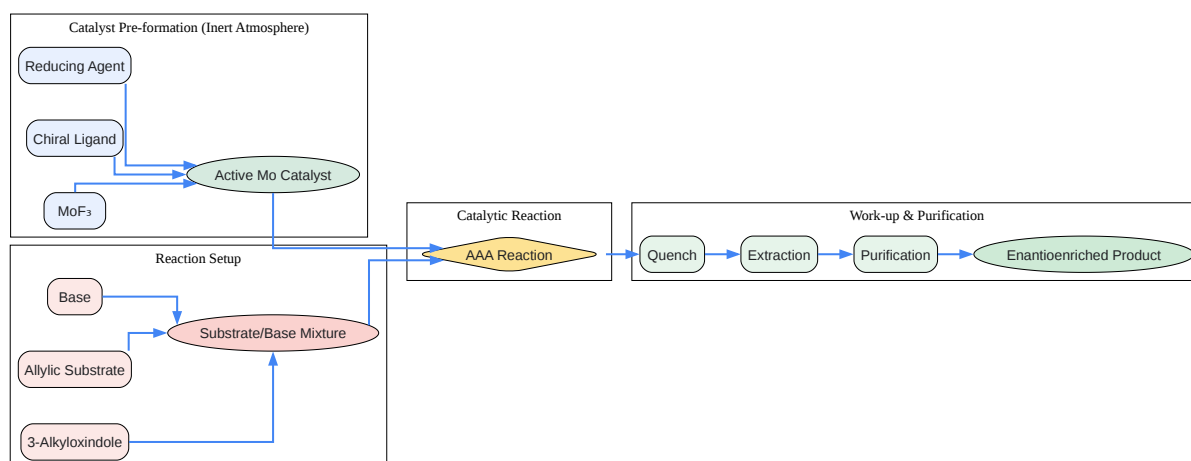
Procedure:

- Catalyst Pre-formation:
 - In a glovebox, add **molybdenum trifluoride** (0.01 mmol, 1.0 mol%) and the chiral ligand (0.015 mmol, 1.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
 - Add anhydrous, deoxygenated THF (1 mL).
 - Cool the mixture to -30 °C.
 - Slowly add the reducing agent (e.g., phenylmagnesium bromide, 0.03 mmol, 3.0 mol%) dropwise with stirring.
 - Allow the mixture to stir at room temperature for 1 hour to generate the active catalyst.
- Reaction Setup:
 - In a separate Schlenk flask, dissolve the 3-alkyloxindole (1.0 mmol) and the allylic substrate (1.2 mmol) in anhydrous, deoxygenated THF (4 mL).
 - Add the base (e.g., LiOtBu, 2.0 mmol) to this mixture and stir for 15 minutes at room temperature.
- Catalytic Reaction:

- Transfer the substrate/base mixture to the flask containing the pre-formed molybdenum catalyst via cannula under a positive pressure of inert gas.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution (5 mL).
 - Extract the aqueous layer with ethyl acetate (3 x 10 mL).
 - Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,3-disubstituted oxindole.

Visualizations

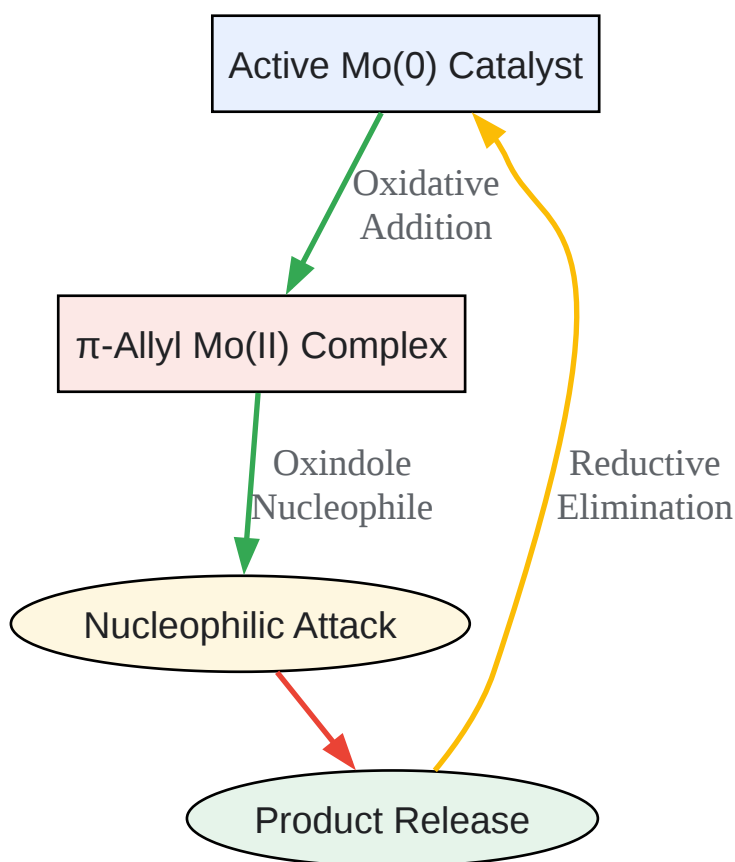
Experimental Workflow for Asymmetric Allylic Alkylation



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Caption: Workflow for Mo-catalyzed asymmetric allylic alkylation.

Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for molybdenum-catalyzed AAA.

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